molecular formula C20H21N5O B2543520 2-[1-(2-Methylpyrimidin-4-yl)piperidin-4-yl]-6-phenyl-2,3-dihydropyridazin-3-one CAS No. 2379983-95-4

2-[1-(2-Methylpyrimidin-4-yl)piperidin-4-yl]-6-phenyl-2,3-dihydropyridazin-3-one

Cat. No.: B2543520
CAS No.: 2379983-95-4
M. Wt: 347.422
InChI Key: MWFGXDHNYCABAE-UHFFFAOYSA-N
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Description

2-[1-(2-Methylpyrimidin-4-yl)piperidin-4-yl]-6-phenyl-2,3-dihydropyridazin-3-one is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that combines a pyrimidine ring, a piperidine ring, and a dihydropyridazinone moiety, making it a valuable subject for studies in medicinal chemistry, pharmacology, and synthetic organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(2-Methylpyrimidin-4-yl)piperidin-4-yl]-6-phenyl-2,3-dihydropyridazin-3-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate amines and aldehydes under acidic or basic conditions.

    Introduction of the Pyrimidine Ring: The pyrimidine ring is introduced via nucleophilic substitution reactions, where a suitable pyrimidine derivative reacts with the piperidine intermediate.

    Formation of the Dihydropyridazinone Moiety: The final step involves the cyclization of the intermediate with hydrazine derivatives to form the dihydropyridazinone ring.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening techniques, automated synthesis, and purification processes such as crystallization, distillation, and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[1-(2-Methylpyrimidin-4-yl)piperidin-4-yl]-6-phenyl-2,3-dihydropyridazin-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions of the compound, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated derivatives and nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

2-[1-(2-Methylpyrimidin-4-yl)piperidin-4-yl]-6-phenyl-2,3-dihydropyridazin-3-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory, anticancer, and antiviral properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[1-(2-Methylpyrimidin-4-yl)piperidin-4-yl]-6-phenyl-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit protein kinases or interact with G-protein coupled receptors, affecting cellular signaling pathways involved in proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Similar Compounds

  • 1-(1-Methylpiperidin-4-yl)piperidin-4-amine
  • 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides
  • 1-(4-Methylpyrimidin-2-yl)piperidin-4-yl)methanol

Uniqueness

2-[1-(2-Methylpyrimidin-4-yl)piperidin-4-yl]-6-phenyl-2,3-dihydropyridazin-3-one stands out due to its unique combination of structural features, which confer distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a valuable compound for further research and development.

Properties

IUPAC Name

2-[1-(2-methylpyrimidin-4-yl)piperidin-4-yl]-6-phenylpyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5O/c1-15-21-12-9-19(22-15)24-13-10-17(11-14-24)25-20(26)8-7-18(23-25)16-5-3-2-4-6-16/h2-9,12,17H,10-11,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWFGXDHNYCABAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=N1)N2CCC(CC2)N3C(=O)C=CC(=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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